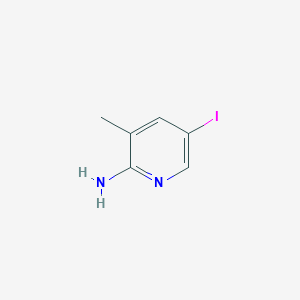

5-Iodo-3-methylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHKBDPHSGITFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359329 | |

| Record name | 5-Iodo-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166266-19-9 | |

| Record name | 5-Iodo-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-3-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 5-Iodo-3-methylpyridin-2-amine (CAS No. 166266-19-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-3-methylpyridin-2-amine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring an amino group, a methyl group, and an iodine atom on the pyridine ring, makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the iodine atom allows for a variety of cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. This information is critical for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 166266-19-9 | [1] |

| Molecular Formula | C₆H₇IN₂ | [1] |

| Molecular Weight | 234.04 g/mol | [1] |

| Appearance | Light yellow solid | |

| Melting Point | 110.2-110.5 °C | [1] |

| Boiling Point (Predicted) | 303.4 ± 42.0 °C | [1] |

| Density (Predicted) | 1.898 ± 0.06 g/cm³ | [1] |

| Flash Point (Predicted) | 137.3 °C | [1] |

| pKa (Predicted) | 5.22 ± 0.49 | [1] |

| Maximum Wavelength (λmax) | 296 nm | [1] |

| Solubility | Soluble in many organic solvents such as alcohols and ethers; poorly soluble in water at room temperature. | [1] |

Spectral Data

Experimental Protocols

This compound is a key substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to the high reactivity of the carbon-iodine bond. Below is a detailed, representative protocol for a Suzuki-Miyaura coupling reaction.

Synthesis of 5-Aryl-3-methylpyridin-2-amine via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar bromo- and iodopyridine derivatives.[2][3][4]

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand)

-

Base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄))

-

Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-2.5 eq.).

-

Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen) to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Reaction: Stir the reaction mixture at an elevated temperature (typically 80-100 °C). The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with iodo-substrates are often faster than with bromo-analogues.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 5-aryl-3-methylpyridin-2-amine.

Applications in Drug Discovery and Medicinal Chemistry

2-Aminopyridine derivatives are recognized as important scaffolds in medicinal chemistry. They are key components in the synthesis of various biologically active molecules, including inhibitors of kinases and other enzymes.[5][6]

Role as an Intermediate for Inducible Nitric Oxide Synthase (iNOS) Inhibitors

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory and neurodegenerative diseases.[7][8] Consequently, the development of selective iNOS inhibitors is a significant therapeutic goal. Derivatives of 2-aminopyridine have been identified as potent and selective inhibitors of iNOS.[7][8][9] this compound serves as a valuable starting material for the synthesis of such inhibitors through functionalization at the 5-position via cross-coupling reactions.

The general workflow for utilizing this compound in the synthesis of a potential iNOS inhibitor is depicted below.

Caption: Synthetic workflow from this compound to a potential iNOS inhibitor.

iNOS Signaling Pathway and Inhibition

The diagram below illustrates a simplified signaling pathway leading to the production of nitric oxide by iNOS and the point of inhibition by 2-aminopyridine derivatives. Inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines, activate intracellular signaling cascades that lead to the transcription and translation of the iNOS enzyme. Once expressed, iNOS catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide as a byproduct. 2-Aminopyridine-based inhibitors can competitively bind to the active site of iNOS, preventing the binding of the natural substrate L-arginine and thereby blocking the production of nitric oxide.

Caption: Simplified iNOS signaling pathway and inhibition by 2-aminopyridine derivatives.

Safety Information

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive intermediate for organic synthesis. Its utility in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions, makes it an important tool for researchers in drug discovery and materials science. The ability to use this compound to synthesize potential therapeutic agents, such as iNOS inhibitors, highlights its significance in medicinal chemistry.

References

- 1. chembk.com [chembk.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

Spectroscopic Profile of 5-Iodo-3-methylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 5-Iodo-3-methylpyridin-2-amine, a molecule of interest in pharmaceutical and organic synthesis. Due to the limited availability of experimentally derived spectra in public databases, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Furthermore, this guide outlines detailed experimental protocols for the acquisition of such data, serving as a practical resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Doublet | 1H | H6 |

| ~ 7.4 - 7.6 | Doublet | 1H | H4 |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~ 2.2 - 2.4 | Singlet | 3H | -CH₃ |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The amino protons (-NH₂) are expected to be broad and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 - 162 | C2 |

| ~ 150 - 154 | C6 |

| ~ 145 - 149 | C4 |

| ~ 120 - 124 | C3 |

| ~ 80 - 85 | C5 |

| ~ 18 - 22 | -CH₃ |

Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to the solvent signal (CDCl₃, δ = 77.16 ppm).

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Doublet | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch |

| 1640 - 1600 | Strong | N-H bend (scissoring) |

| 1580 - 1450 | Medium to Strong | C=C and C=N ring stretching |

| 1335 - 1250 | Strong | Aromatic C-N stretch |

| ~ 850 | Strong | C-H out-of-plane bend |

| ~ 600 - 500 | Medium | C-I stretch |

Predicted as a KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 234 | [M]⁺ (Molecular ion) |

| 219 | [M - CH₃]⁺ |

| 107 | [M - I]⁺ |

| 92 | [M - I - CH₃]⁺ |

Predicted for Electron Ionization (EI) mass spectrometry. The molecular ion peak is expected to be prominent. Fragmentation patterns would likely involve the loss of the iodine atom and the methyl group.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2][3][4]

-

For quantitative measurements, an internal standard can be added.

-

Filter the solution through a small plug of cotton or glass wool into a standard 5 mm NMR tube to remove any particulate matter.[4]

-

Cap the NMR tube securely.

2. Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum using a pulse sequence with a 90° pulse angle.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon environment.

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

2. Data Acquisition (FT-IR):

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.[5]

-

Record the sample spectrum by passing an infrared beam through the pellet.[5][6][7]

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[8]

-

A small amount of formic acid (e.g., 0.1%) can be added to the solution to promote protonation for positive ion mode analysis.[9]

2. Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate charged droplets.[10][11][12]

-

The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

-

The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflows for the described spectroscopic techniques.

Caption: General experimental workflows for NMR, IR, and Mass Spectrometry analysis.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

- 1. web.uvic.ca [web.uvic.ca]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. depts.washington.edu [depts.washington.edu]

- 4. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Rutgers_MS_Home [react.rutgers.edu]

- 10. phys.libretexts.org [phys.libretexts.org]

- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

Commercial Availability and Technical Profile of 5-Iodo-3-methylpyridin-2-amine

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a representative synthetic protocol for 5-Iodo-3-methylpyridin-2-amine (CAS No. 166266-19-9). This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Commercial Availability

This compound is available from a range of chemical suppliers specializing in research and development quantities. The compound is typically offered in purities of 98% or higher. Researchers seeking to procure this chemical can refer to the suppliers listed below. It is important to note that this compound is intended for research and manufacturing purposes only and not for medical or consumer use.[1]

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Additional Information |

| TCI America | >98.0% (GC) | Air sensitive, store under inert gas.[2] |

| Lab Pro Inc. | Min. 98.0% (GC,T) | Very pale yellow solid.[1] |

| SynQuest Laboratories | --- | Also known as 2-Amino-5-iodo-3-picoline.[3] |

| Chem-Impex | ≥ 99% (HPLC) | Described as a greyish blue crystalline powder. |

| BOC Sciences | --- | Marketed as a useful research chemical.[4] |

| Arctom | --- | Available in flexible and reagent sizes.[5] |

| GlobalChemMall | --- | Provides PSA and LogP values.[6] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is crucial to consult the Safety Data Sheet (SDS) from the respective supplier for comprehensive safety and handling information.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 166266-19-9 | [3][7] |

| Molecular Formula | C₆H₇IN₂ | [3][7] |

| Molecular Weight | 234.04 g/mol | [3][7] |

| Appearance | White to tan powder, crystalline solid, or greyish blue crystalline powder. | [8] |

| Melting Point | 109.0 to 113.0 °C | [2] |

| 111 °C | [1] | |

| 110.2-110.5°C | [9] | |

| Boiling Point | 303.4±42.0 °C (Predicted) | [9] |

| Density | 1.898±0.06 g/cm³ (Predicted) | [9] |

| Solubility | Soluble in Methanol | [2] |

| Maximum UV Absorption (λmax) | 296 nm | [9] |

Representative Synthetic Protocol

A specific, peer-reviewed synthesis protocol for this compound was not found in the public domain. However, based on general methods for the iodination of 2-aminopyridine derivatives, a representative experimental protocol can be proposed. The following procedure is a hypothetical method derived from established chemical principles for the regioselective iodination of aminopyridines.

3.1 Materials and Reagents

-

2-Amino-3-methylpyridine

-

N-Iodosuccinimide (NIS)

-

Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

3.2 Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methylpyridine (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Slowly add concentrated sulfuric acid (1.0 equivalent) to the cooled solution while stirring. Following this, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate to neutralize any remaining iodine.

-

Extraction: Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate to neutralize the acid. Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

This is a representative protocol and may require optimization.

Applications and Logical Relationships

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[8] The presence of the amino group and the iodine atom on the pyridine ring allows for a variety of chemical transformations. The iodine atom can be readily displaced or participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-heteroatom bonds. The amino group can be functionalized or can direct the regioselectivity of further reactions. This dual functionality makes it a key intermediate in the synthesis of more complex molecules with potential biological activity.[10]

Caption: Application workflow of this compound.

Synthetic Workflow Diagram

The following diagram illustrates a plausible synthetic pathway for this compound from 2-Amino-3-methylpyridine.

Caption: Step-by-step synthetic workflow for this compound.

References

- 1. labproinc.com [labproinc.com]

- 2. 2-Amino-5-iodo-3-methylpyridine | 166266-19-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. CAS 166266-19-9 | 3H30-H-13 | MDL MFCD02102422 | 2-Amino-5-iodo-3-methylpyridine | SynQuest Laboratories [synquestlabs.com]

- 4. DE454695C - Process for the preparation of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C6H7IN2 | CID 959586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 9. chembk.com [chembk.com]

- 10. chemimpex.com [chemimpex.com]

The Discovery and Synthesis of 5-Iodo-3-methylpyridin-2-amine: An In-depth Technical Guide

Introduction

5-Iodo-3-methylpyridin-2-amine, with the Chemical Abstracts Service (CAS) registry number 166266-19-9, is a substituted aminopyridine that serves as a crucial building block in the synthesis of a variety of more complex molecules. While a singular "discovery" event of this compound is not prominently documented in scientific literature, its importance lies in its utility as an intermediate in the development of pharmaceuticals and agrochemicals. This technical guide outlines the key physicochemical properties of this compound and details a plausible and well-supported synthetic pathway for its preparation, based on established chemical methodologies for analogous compounds.

Physicochemical and Characterization Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its identification, handling, and use in synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇IN₂ |

| Molecular Weight | 234.04 g/mol |

| CAS Number | 166266-19-9 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 88-95 °C |

Source:[1]

Table 2: Spectroscopic Data for Precursor 2-Amino-5-bromo-3-methylpyridine

| Spectroscopy | Data |

| ¹H NMR | Spectra available |

| FTIR | Spectra available |

| Raman | Spectra available |

Source:[2]

Proposed Synthesis Pathway

The synthesis of this compound can be logically achieved through a two-step process starting from the commercially available 2-amino-3-methylpyridine (also known as 2-amino-3-picoline). The first step involves the bromination of the pyridine ring to yield 2-amino-5-bromo-3-methylpyridine. The subsequent step is a halogen exchange reaction, replacing the bromine atom with iodine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, based on established procedures for the synthesis of its precursors and analogous compounds.

Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

This procedure is based on the bromination of 2-amino-3-methylpyridine.

Materials:

-

2-amino-3-methylpyridine

-

Acetic anhydride

-

Liquid bromine

-

Sodium hydroxide solution (40%)

-

Water

-

Four-necked flask

-

Oil bath

-

Stirrer

-

Apparatus for thin-layer chromatography (TLC) monitoring

Procedure:

-

To a 250 ml four-necked flask, add 10.8 g (0.1 mol) of 2-amino-3-methylpyridine and 12.3 g (0.12 mol) of acetic anhydride.[3][4]

-

Heat the mixture to reflux in an oil bath. Monitor the reaction progress using thin-layer chromatography until the starting material is consumed.[3][4]

-

Slowly add 17.6 g (0.11 mol) of liquid bromine to the cooled mixture.[3][4]

-

Add water to the reaction vessel until all solid material has dissolved.[3][4]

-

Filter the resulting solid, dry it, and recrystallize to obtain 2-amino-5-bromo-3-methylpyridine.[3][4] A yield of 64% has been reported for this transformation.[3]

Step 2: Synthesis of this compound (Halogen Exchange)

This proposed procedure is based on a Finkelstein-type halogen exchange reaction, a common method for preparing iodoarenes from bromoarenes.

Materials:

-

2-amino-5-bromo-3-methylpyridine

-

Sodium iodide

-

Copper(I) iodide (catalyst)

-

N,N'-Dimethylethylenediamine (ligand)

-

Dioxane (solvent)

-

Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine 2-amino-5-bromo-3-methylpyridine (1 equivalent), sodium iodide (2 equivalents), and copper(I) iodide (0.05 - 0.1 equivalents).

-

Add anhydrous dioxane as the solvent.

-

Add N,N'-dimethylethylenediamine (0.1 - 0.2 equivalents) as a ligand to facilitate the reaction.

-

Seal the flask and heat the reaction mixture with stirring. The reaction temperature can range from 80 to 120°C. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with an aqueous solution of ammonia or sodium thiosulfate to remove the copper catalyst.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Role as a Synthetic Building Block

This compound is a versatile intermediate in organic synthesis. The presence of the amino and iodo groups, along with the methyl group on the pyridine ring, allows for a variety of subsequent chemical transformations. The amino group can be acylated, alkylated, or diazotized, while the iodo group is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This versatility makes it a valuable precursor for the synthesis of complex molecules with potential biological activity.[5][6]

Caption: The role of this compound as a versatile synthetic intermediate.

While the specific historical discovery of this compound is not well-documented, its synthesis is achievable through a logical and scalable pathway from readily available starting materials. The detailed protocols provided, based on established chemical literature, offer a clear guide for its preparation. The compound's true significance is realized in its role as a versatile building block, enabling the synthesis of a wide range of more complex and potentially bioactive molecules for the pharmaceutical and agrochemical industries. Further research into novel applications of this compound will continue to underscore its importance in synthetic organic chemistry.

References

An In-depth Technical Guide to the Reactivity of the C-I Bond in 2-Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of the carbon-iodine (C-I) bond in 2-aminopyridine scaffolds. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The C-I bond serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, making it a crucial tool in the synthesis of novel therapeutics.

Core Concepts: Reactivity and Strategic Importance

The reactivity of the C-I bond in 2-amino-iodopyridines is primarily dictated by its bond strength and the electronic nature of the pyridine ring. The C-I bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to palladium(0) catalysts, which is the key initiation step in many cross-coupling reactions.[1] This inherent reactivity allows for selective functionalization, even in the presence of other halogens like bromine or chlorine, by carefully controlling reaction conditions.[1]

The 2-aminopyridine moiety itself can act as a directing group, influencing the regioselectivity of certain reactions.[2] This combination of a reactive C-I bond and the inherent properties of the 2-aminopyridine scaffold makes these compounds powerful building blocks in drug discovery programs.

Key Cross-Coupling Reactions and Applications

The C-I bond on a 2-aminopyridine ring readily participates in several palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to the synthesis of complex organic molecules and libraries of compounds for biological screening.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound. For 2-amino-iodopyridines, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Quantitative Data for Suzuki-Miyaura Coupling of Halogenated Pyridines

| Entry | Halogenated Pyridine | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-16 | High (Typical)[1] |

| 2 | 2-Chloropyridine derivative | Arylboronic acid | (NHC)Pd(cinn)Cl (0.5) | NaHCO₃ | H₂O | Ambient | - | 39-99[3] |

| 3 | 2-Bromopyridine | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand | KF | Dioxane | 110 | - | Good to Excellent[4] |

| 4 | 2-Amino-4-bromopyridine | Arylboronic acid | Pd(OAc)₂/SPhos (1-5) | K₃PO₄ | Dioxane/H₂O | 90 | 8-24 | High (Typical)[5] |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-iodopyridine

This protocol details the selective coupling at the C-4 position, leveraging the higher reactivity of the C-I bond.[1]

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2-bromo-4-iodopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this process three times.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 equiv).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling is a highly effective method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is instrumental in synthesizing alkynyl-substituted 2-aminopyridines, which are valuable intermediates in medicinal chemistry.

Quantitative Data for Sonogashira Coupling of Halogenated Aminopyridines

| Entry | Halogenated Pyridine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-5-iodopyridine | TMS-acetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | TEA | CH₃CN | RT | 0.5 | 96[8] |

| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96[9] |

Experimental Protocol: Sonogashira Coupling of 2-Amino-5-iodopyridine

This protocol is adapted from a procedure for the synthesis of 2-Amino-5-(trimethylsilyl)ethynylpyridine.[8]

-

Reaction Setup: To a solution of 2-amino-5-iodopyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.05 equiv) in acetonitrile, add triethylamine (6.0 equiv) and TMS-acetylene (2.0 equiv).

-

Reaction: Stir the mixture at room temperature for 30 minutes.

-

Workup: Filter the reaction mixture through a pad of celite and evaporate the filtrate under reduced pressure.

-

Purification: Purify the crude material by silica gel column chromatography to yield the desired product.

Sonogashira Catalytic Cycle

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] It is a powerful tool for synthesizing N-aryl and N-heteroaryl 2-aminopyridines from 2-amino-iodopyridines and various primary or secondary amines. This reaction is highly valued for its broad substrate scope and functional group tolerance.[10]

Experimental Protocol: General Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, which can be adapted for iodo-analogs.[12]

-

Reaction Setup: In a sealed tube, combine the 2-amino-iodopyridine, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., NaOt-Bu or Cs₂CO₃).

-

Solvent: Add an anhydrous solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture to the required temperature (typically 80-110 °C) until the starting material is consumed.

-

Workup and Purification: After cooling, the reaction is worked up by partitioning between an organic solvent and water. The product is then purified by chromatography.

Biological Significance and Drug Development

2-Aminopyridine derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active molecules. Their synthesis often relies on the reactivity of the C-I bond for diversification.

Inhibitors of Signaling Pathways

Many 2-aminopyridine derivatives function as kinase inhibitors, playing a crucial role in cancer therapy and the treatment of inflammatory diseases.[13]

-

JAK2 Inhibitors: The Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) are intracellular tyrosine kinases critical for cytokine signaling pathways. Dysregulation of the JAK/STAT pathway is implicated in myeloproliferative neoplasms and other cancers.[14] Several 2-aminopyridine derivatives have been developed as potent and selective JAK2 inhibitors. For example, compound 21b showed high inhibitory activity against JAK2 with an IC₅₀ of 9 nmol/L and significant selectivity over other JAK family members.[13] Another compound, 16m-(R) , exhibited an IC₅₀ of 3 nM against JAK2.

-

ROS1/ALK Inhibitors: In non-small cell lung cancer, chromosomal rearrangements can lead to fusion proteins involving ROS1 and ALK kinases, driving oncogenic signaling. While inhibitors like Crizotinib are effective, drug resistance is a major challenge.[15] Novel 2-aminopyridine derivatives have been designed as dual ROS1/ALK inhibitors to combat resistance, with some compounds showing high potency against resistant mutants like ROS1G2032R and ALKG1202R.[15]

-

PI3Kδ Inhibitors: The phosphoinositide-3-kinase (PI3K) pathway is frequently overactivated in human cancers, regulating cell proliferation and survival.[16] 2-aminopyridine derivatives have been designed as PI3Kδ inhibitors for hematological cancers, with compound MR3278 showing superior PI3Kδ inhibitory activity (IC₅₀ = 30 nM) compared to the approved drug Idelalisib.[16]

JAK/STAT Signaling Pathway

Caption: Simplified JAK/STAT signaling pathway and the point of inhibition.

Conclusion

The C-I bond in 2-aminopyridines is a highly reactive and synthetically valuable functional group. Its propensity to participate in a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides a powerful platform for the synthesis of diverse molecular scaffolds. For researchers in drug development, mastering the chemistry of this moiety is essential for creating novel therapeutics that target critical signaling pathways in diseases like cancer and inflammation. The methodologies and data presented in this guide offer a solid foundation for the strategic design and synthesis of next-generation 2-aminopyridine-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of Substituted Iodopyridines: A Technical Guide to Their Applications in Drug Discovery and Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Substituted iodopyridines have emerged as indispensable building blocks in modern chemistry, offering a unique combination of reactivity and structural versatility. Their applications span from the synthesis of life-saving pharmaceuticals to the development of novel materials. This technical guide provides an in-depth exploration of the potential applications of substituted iodopyridines, with a focus on their role in medicinal chemistry and as pivotal intermediates in catalytic cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate their practical application in the laboratory.

Medicinal Chemistry: Scaffolds for Targeted Therapies

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] The introduction of an iodine substituent significantly enhances the synthetic utility of the pyridine core, allowing for the facile introduction of diverse chemical functionalities through various C-C and C-N bond-forming reactions.[2][3] This has made substituted iodopyridines highly valuable in the development of targeted therapies, particularly in oncology.

Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Substituted iodopyridines serve as key precursors for the synthesis of potent and selective kinase inhibitors.[1][4] The iodine atom acts as a versatile handle for introducing various substituents that can interact with the ATP-binding site of kinases, leading to the inhibition of their catalytic activity.

Derivatives of 2,6-dichloro-4-iodopyridine have shown significant promise as anticancer agents by targeting key protein kinases involved in cancer cell proliferation and survival.[4] For instance, the 2,4,6-trisubstituted pyridine scaffold derived from this starting material is a privileged structure for designing potent kinase inhibitors.[4]

Table 1: In Vitro Anticancer Activity of Representative Iodopyridine-Derived Compounds

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| 12b | Hep-2 (Larynx Carcinoma) | 11 | [6][7] |

| HepG2 (Liver Carcinoma) | 13 | [6][7] | |

| MCF-7 (Breast Adenocarcinoma) | 11 | [6][7][8] | |

| A375 (Melanoma) | 11 | [6][7] | |

| Pyridone Analog 1 | A549 (Lung Carcinoma) | ~0.008-0.015 | [8] |

| MCF-7 (Breast Adenocarcinoma) | ~0.008-0.015 | [8] | |

| Tetralin-pyridone 6a | Hela (Cervical Carcinoma) | 7.1 | [9] |

| Tetralin-pyridone 6b | Hela (Cervical Carcinoma) | 10.9 | [9] |

| Tetralin-thioxopyridine 7a | Hela (Cervical Carcinoma) | 8.1 | [9] |

| Tetralin-thioxopyridine 7b | Hela (Cervical Carcinoma) | 5.9 | [9] |

| Tetralin-thioxopyridine 7c | Hela (Cervical Carcinoma) | 6.5 | [9] |

Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis.[10][11] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[10][11] Consequently, JAK kinases have become important therapeutic targets. Several pyridine-based molecules have been developed as inhibitors of the JAK-STAT pathway.[12][13] The synthesis of these inhibitors often utilizes substituted iodopyridines as key intermediates to introduce the necessary pharmacophores for potent and selective inhibition.

Organic Synthesis: Versatile Building Blocks for Cross-Coupling Reactions

Substituted iodopyridines are highly valued in organic synthesis due to the reactivity of the carbon-iodine bond, which readily participates in various palladium-catalyzed cross-coupling reactions.[2][3][14] This allows for the construction of complex molecular architectures from simple precursors. The differential reactivity of various halogen substituents on the pyridine ring (I > Br > Cl) can be exploited for sequential and regioselective functionalization.[3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide.[14][15] Substituted iodopyridines are excellent substrates for this reaction, enabling the introduction of a wide range of aryl and heteroaryl groups.[14][15]

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Iodopyridines

| Iodopyridine Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2,6-Dichloro-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | [3] |

| 4-Iodopyridine | Pyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 80 | 97.8 | [15] |

| 2,4,6-trichloropyrido[2,3-d]pyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 83 | [16] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | [1] |

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyridines.[3][14] These products can serve as versatile intermediates for further transformations.

Table 3: Representative Yields for Sonogashira Coupling of Iodopyridines

| Iodopyridine Substrate | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2,6-Dichloro-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | NEt₃ | THF | RT-60 | 80-90 | [3] |

| o-Iodoanilines | Phenylacetylene | (PPh₃)₂CuBH₄ | - | DBU | - | 120 | >99 | [17] |

| 4-Iodoanisole | Phenylacetylene | CuI | - | K₂CO₃ | Water | 100 | Good | [17] |

| Aryl Iodide | Terminal Alkyne | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | up to 96 | [18] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines onto the pyridine ring.[4][19] This reaction is particularly valuable in medicinal chemistry for the synthesis of compounds with improved pharmacokinetic properties.

Table 4: Representative Yields for Buchwald-Hartwig Amination of Iodopyridines

| Iodopyridine Substrate | Amine | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Iodopyridine | Pyridin-3-amine | Ni(acac)₂ | - | - | - | 86 | [4][19] |

| 4-Iodopyridine | Pyridin-3-amine | Ni(acac)₂ | - | - | - | 83 | [4] |

| Aryl Iodide | Primary/Secondary Amine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 100 | 70-90 | [2] |

| Aryl Iodide | Dodecylamine | Ni(acac)₂ | - | - | - | 95 | [4][19] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving substituted iodopyridines.

General Procedure for Suzuki-Miyaura Coupling of 2,6-Dichloro-4-iodopyridine

Materials:

-

2,6-Dichloro-4-iodopyridine

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (3 mol%)

-

K₂CO₃ (2.0 equivalents)

-

Anhydrous Toluene/Water mixture

-

Schlenk flask or microwave reactor vial

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloro-4-iodopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).[3]

-

Add anhydrous toluene (5 mL) and degassed water (1 mL) to the flask.[3]

-

Stir the reaction mixture vigorously and heat to 100 °C for 12 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted-2,6-dichloropyridine.

General Procedure for Sonogashira Coupling of 2,6-Dichloro-4-iodopyridine

Materials:

-

2,6-Dichloro-4-iodopyridine

-

Terminal alkyne (1.2 equivalents)

-

Pd(PPh₃)₂Cl₂ (2 mol%)

-

CuI (2 mol%)

-

Triethylamine (NEt₃, 3 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloro-4-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (2 mol%).[3]

-

Add anhydrous THF (10 mL per mmol of the halide) followed by the terminal alkyne (1.2 eq).[3]

-

Add triethylamine (3 eq) to initiate the reaction.[3]

-

Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring progress by TLC or GC-MS.[3]

-

Upon completion, cool the reaction mixture and dilute with diethyl ether.

-

Filter the mixture through a pad of celite to remove precipitated salts.[3]

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

High-Throughput Screening (HTS) of Kinase Inhibitors

This protocol outlines a general workflow for a fluorescence-based high-throughput screening assay to identify kinase inhibitors.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the binding of a drug to its target protein in a cellular context.[20][21][22] The principle is that ligand binding increases the thermal stability of the target protein.[21]

Protocol Outline:

-

Cell Treatment: Treat cultured cells with the test compound (e.g., an iodopyridine-derived inhibitor) or vehicle control.

-

Heating: Heat cell lysates or intact cells across a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet aggregated proteins.

-

Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature, typically by Western blot or other protein detection methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion

Substituted iodopyridines are undeniably powerful and versatile tools in the arsenal of chemists. Their strategic importance in medicinal chemistry is evident from their role as key intermediates in the synthesis of targeted therapies, particularly kinase inhibitors. In parallel, their utility in organic synthesis is underscored by their reliable performance in a variety of robust cross-coupling reactions, enabling the construction of complex and diverse molecular frameworks. The detailed protocols and quantitative data provided in this guide aim to empower researchers to fully harness the potential of substituted iodopyridines in their drug discovery and synthetic endeavors.

References

- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Pharmaceutical intervention in the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 16. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 17. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. bio-protocol.org [bio-protocol.org]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Theoretical Properties of 5-Iodo-3-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-3-methylpyridin-2-amine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a pyridine core substituted with an amino group, a methyl group, and an iodine atom, confers upon it a versatile reactivity profile. This document provides a comprehensive overview of the theoretical and known properties of this compound, including its physicochemical characteristics, spectroscopic profile, and its significant role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental methodologies for its synthesis, derived from analogous compounds, are presented, alongside visualizations of its chemical structure and relevant reaction pathways to facilitate a deeper understanding of its utility in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature, with properties that make it a valuable reagent in a variety of chemical transformations.[1] The presence of the iodine atom significantly increases its molecular weight and influences its reactivity, particularly in cross-coupling reactions.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₇IN₂ | [2] |

| Molecular Weight | 234.04 g/mol | [2] |

| Appearance | Greyish blue crystalline powder | [1] |

| Melting Point | 109.0 to 113.0 °C | TCI |

| Boiling Point (Predicted) | 303.4 ± 42.0 °C | ChemBK |

| Density (Predicted) | 1.898 ± 0.06 g/cm³ | ChemBK |

| CAS Number | 166266-19-9 | [2] |

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely published. However, based on the known spectra of analogous compounds such as 2-amino-3-methylpyridine and other substituted pyridines, the following theoretical spectroscopic characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amino group protons. The chemical shifts would be influenced by the electronic effects of the substituents on the pyridine ring. The two aromatic protons are expected to appear as distinct signals in the aromatic region. The methyl protons would likely appear as a singlet in the upfield region, while the amino protons would present as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be influenced by the positions of the iodo, methyl, and amino substituents. The carbon bearing the iodine atom is expected to be significantly shifted to a lower field.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the pyridine ring.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3500-3300 (two bands) |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Methyl) | 2980-2850 |

| C=C and C=N Stretch (Pyridine Ring) | 1600-1450 |

| C-I Stretch | 600-500 |

Synthesis and Reactivity

This compound is typically synthesized from its non-iodinated precursor, 3-methylpyridin-2-amine. The introduction of the iodine atom is achieved through an electrophilic iodination reaction.

Experimental Protocol: Synthesis of this compound (Representative)

This protocol is adapted from the synthesis of the analogous compound, 2-amino-5-bromo-3-iodopyridine.[3]

Materials:

-

3-methylpyridin-2-amine

-

Potassium Iodide (KI)

-

Potassium Iodate (KIO₃)

-

Sulfuric Acid (H₂SO₄)

-

Ammonia solution

-

Ethanol

Procedure:

-

A solution of 3-methylpyridin-2-amine in 2M sulfuric acid is prepared in a reaction vessel and stirred.

-

Potassium iodate is added portion-wise to the stirred solution.

-

The mixture is heated to 100 °C.

-

A solution of potassium iodide in water is added dropwise over 30 minutes.

-

The reaction mixture is stirred for an additional 1.5 hours at 100 °C and then cooled to room temperature.

-

The pH of the aqueous phase is adjusted to 8 with ammonia solution.

-

The mixture is cooled to 10 °C for 1 hour to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and recrystallized from ethanol to yield this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Role in Organic Synthesis

The presence of the iodine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions.[1] These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds. The amino group can also be further functionalized, adding to the molecule's versatility as a building block.[1]

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a variety of biologically active compounds, particularly in the development of kinase inhibitors for cancer therapy.[3] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Precursor to Kinase Inhibitors

This compound serves as a foundational scaffold for the synthesis of inhibitors targeting kinases such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).[4] The general strategy involves using the iodo-substituted pyridine as a core to which other molecular fragments are attached via cross-coupling reactions to generate potent and selective kinase inhibitors.

Caption: Role in kinase inhibitor synthesis.

Sonogashira Coupling Workflow

A common application of this compound is in the Sonogashira coupling reaction to form a carbon-carbon bond with a terminal alkyne. This reaction is instrumental in building the molecular complexity required for potent kinase inhibition.

Experimental Protocol: Sonogashira Coupling (General)

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a reaction flask under an inert atmosphere, add this compound, the terminal alkyne, the palladium catalyst, and copper(I) iodide.

-

Add the solvent and the amine base.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is worked up by removing the solvent and purifying the product by column chromatography.

Caption: Sonogashira coupling experimental workflow.

Computational Chemistry Insights (Theoretical)

Molecular Electrostatic Potential (MEP)

A calculated MEP map would likely show a region of negative electrostatic potential (red) around the nitrogen atom of the pyridine ring and the amino group, indicating their nucleophilic character. The area around the hydrogen atoms of the amino group would exhibit a positive potential (blue), highlighting their ability to act as hydrogen bond donors. The iodine atom would also influence the electrostatic potential distribution.

Caption: Conceptual MEP map of the molecule.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an essential precursor for the synthesis of complex heterocyclic compounds. Its prominent role in the development of targeted cancer therapies, such as kinase inhibitors, underscores its importance for researchers and scientists in the field of drug discovery. This guide provides a foundational understanding of its theoretical properties and practical applications, serving as a valuable resource for its effective utilization in research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H7IN2 | CID 959586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijssst.info [ijssst.info]

- 4. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Iodo-3-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in medicinal chemistry for the formation of carbon-carbon bonds. This protocol details the palladium-catalyzed Suzuki coupling of 5-iodo-3-methylpyridin-2-amine with various arylboronic acids. This reaction is pivotal for the synthesis of 5-aryl-3-methylpyridin-2-amine derivatives, a scaffold of significant interest in drug discovery due to its presence in a variety of biologically active compounds. The mild reaction conditions and tolerance of a wide range of functional groups make the Suzuki coupling an invaluable method for generating libraries of compounds for screening and lead optimization.[1][2][3][4]

Reaction Scheme

The general reaction scheme involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The specific conditions may require optimization depending on the nature of the arylboronic acid used.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂])

-

Base (e.g., Potassium phosphate [K₃PO₄] or Potassium carbonate [K₂CO₃])

-

Solvent (e.g., 1,4-Dioxane and water mixture, or Isopropanol and water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-2.5 eq.).

-

Add the palladium catalyst (0.03-0.05 mmol, 3-5 mol%).

-

Evacuate the flask and backfill with an inert gas (repeat 3 times).

-

Add the degassed solvent system to the flask. A common solvent system is a 4:1 mixture of 1,4-dioxane and water.[5][6]

-

Heat the reaction mixture to the desired temperature (typically 85-95 °C) with vigorous stirring.[5][6]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.[7]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, filter the mixture. Otherwise, dilute the mixture with ethyl acetate or a similar organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-3-methylpyridin-2-amine product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical quantitative data for the Suzuki coupling reaction of a halo-methylpyridin-amine, which can be adapted for this compound.

| Parameter | Value | Reference |

| Starting Material | This compound | - |

| Arylboronic Acid | 1.2 - 1.5 equivalents | [7] |

| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (3 mol%) | [5][7] |

| Base | K₃PO₄ (2.5 eq.) or K₂CO₃ (2.0 eq.) | [5][7] |

| Solvent System | 1,4-Dioxane/Water (4:1) or Isopropanol/Water | [5][7] |

| Temperature | 85 - 95 °C | [5] |

| Reaction Time | 8 - 16 hours | [7] |

| Typical Yield | Moderate to good | [5][8] |

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Suzuki coupling of this compound.

Caption: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Considerations

-

Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of base can be critical, and in some cases, cesium carbonate or other bases may be more effective.

-

Dehalogenation: Dehalogenation of the starting material can be a competing side reaction. Using a less reactive catalyst or lower reaction temperatures may mitigate this issue.

-

Homocoupling: Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes be beneficial, but significant homocoupling may indicate issues with the catalyst or reaction conditions.

-

Purity of Reagents: Ensure that the solvents are appropriately degassed and that the reagents, particularly the boronic acid, are of high purity. Boronic acids can be prone to degradation and should be stored under appropriate conditions.[9]

By following this detailed protocol and considering the provided data and workflow, researchers can effectively synthesize novel 5-aryl-3-methylpyridin-2-amine derivatives for various applications in drug discovery and development.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodo-3-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in medicinal chemistry and drug development, enabling the synthesis of arylamines and N-heteroarylamines, which are prevalent structural motifs in a vast array of pharmaceutical agents. The reaction's broad substrate scope, functional group tolerance, and relatively mild conditions have made it an indispensable tool in modern organic synthesis.[2]

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 5-Iodo-3-methylpyridin-2-amine. This substrate is a valuable building block for the synthesis of substituted aminopyridines, which are key intermediates in the development of various biologically active compounds. The presence of both an iodo and an amino group on the pyridine ring requires careful optimization of reaction conditions to achieve selective N-arylation at the 5-position.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. The C-I bond is significantly more reactive than C-Br or C-Cl bonds, allowing for selective activation at the 5-position.[3]

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding the N-substituted 3-methylpyridin-2,5-diamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst, influencing reaction rates and yields. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and prevent side reactions.[1]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various classes of amines. These are representative examples, and optimization may be required for specific substrates.

Table 1: Coupling with Primary Aliphatic Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | n-Hexylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | 85-95 |

| 2 | Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16-24 | 80-90 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 12-18 | 90-98 |

Table 2: Coupling with Secondary Aliphatic Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (3) | BINAP (4.5) | NaOtBu (1.5) | Toluene | 100 | 18-24 | 75-85 |

| 2 | Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 70-80 |

| 3 | N-Methylaniline | Pd(OAc)₂ (2) | DavePhos (3) | LHMDS (1.5) | THF | 80 | 12-16 | 80-90 |

Table 3: Coupling with Arylamines (Anilines)

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | 88-96 |

| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16-24 | 85-92 |

| 3 | 4-Trifluoromethylaniline | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 12-18 | 82-90 |

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination with Primary and Secondary Amines

This protocol provides a general starting point and may require optimization for specific amine coupling partners.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., NaOtBu, 1.5 equiv)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

-

Schlenk tube or microwave vial

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

-

Reagent Addition: Add this compound and the amine to the Schlenk tube.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture vigorously at the specified temperature (typically 80-110 °C) for the indicated time.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 3-methylpyridin-2,5-diamine.

Protocol 2: Procedure for Volatile Amines

This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.

Materials:

-

This compound (1.0 equiv)

-

Volatile amine (e.g., methylamine, 2.0 M solution in THF) (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

1,3-Bis(diphenylphosphino)propane (dppp, 4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous toluene

-

Sealed reaction tube

Procedure: